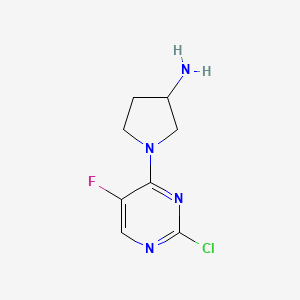
N-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound. It is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and nitro compounds . For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization have been used in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “5-nitro” indicates a nitro group (-NO2) attached to the 5th carbon of the pyrimidine ring. The “4,6-diamine” suggests amino groups (-NH2) attached to the 4th and 6th carbons of the ring .
Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in its structure. The nitro group could undergo reduction to form an amino group, and the amino groups could participate in various reactions, such as acylation or alkylation .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The oxidation of 5-nitrosopyrimidine-4,6-diamine has been examined, leading to various nitropyrimidine derivatives. This research highlights the potential for chemical transformations in nitropyrimidine compounds, which could be relevant for the synthesis of N-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine and its analogs (Cowden & Jacobson, 1980).
- Studies on the synthesis and antiproliferative activity of certain pyrimidine derivatives indicate the utility of nitropyrimidines in developing compounds with potential biological activities. Such studies can inform the synthesis and application of this compound in related fields (Otmar et al., 2004).
Potential Biological Applications
- Nitropyrimidine compounds have been explored for their antiviral and antitumor properties. These studies provide a basis for investigating this compound in similar contexts, potentially leading to the discovery of new therapeutic agents (Hocková et al., 2003).
Chemical Reactions and Transformations
- The ring transformation of nitropyrimidines into other heterocyclic compounds has been documented, showcasing the versatility of nitropyrimidines in synthetic chemistry. This information could be valuable for developing synthetic routes involving this compound (Nishiwaki et al., 2003).
Advanced Materials and Catalysis
- Some nitropyrimidine derivatives exhibit unique electronic structures, leading to extensive intermolecular interactions. These properties could be exploited in the design of materials or catalysts based on the structural framework of this compound (Quesada et al., 2004).
Mécanisme D'action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with the Leishmania major pteridine reductase 1 (Lm-PTR1) and the human dopamine receptor D2 .
Biochemical Pathways
Similar compounds have been shown to affect the pathways associated with the leishmania major pteridine reductase 1 (lm-ptr1) and the human dopamine receptor d2 .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may have a significant impact on the cellular processes of these pathogens.
Propriétés
IUPAC Name |
4-N-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O4/c1-3-18-7(19-4-2)5-12-10-8(15(16)17)9(11)13-6-14-10/h6-7H,3-5H2,1-2H3,(H3,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELCBHVYGHNSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=NC=NC(=C1[N+](=O)[O-])N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2802674.png)

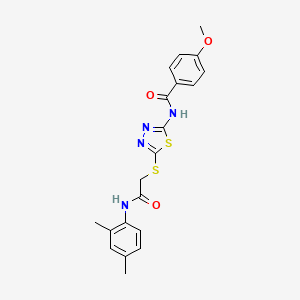
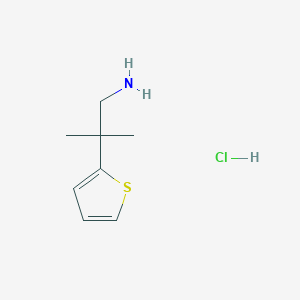
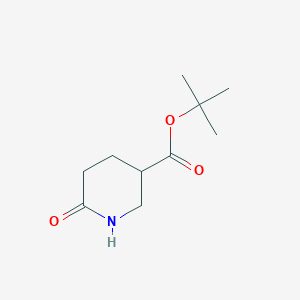
![6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2802682.png)
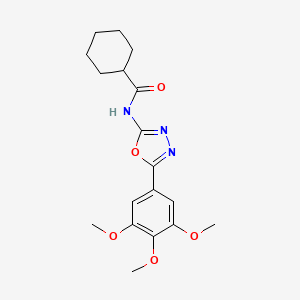
![3-(3-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2802686.png)

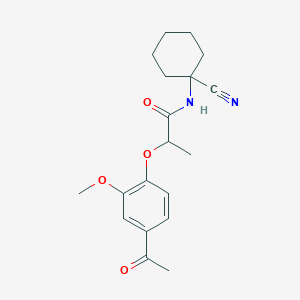
![3-benzyl-8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2802690.png)
![Potassium 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2802693.png)

